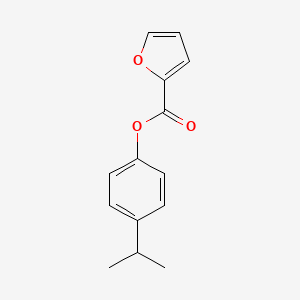

4-isopropylphenyl 2-furoate

Description

Properties

IUPAC Name |

(4-propan-2-ylphenyl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-10(2)11-5-7-12(8-6-11)17-14(15)13-4-3-9-16-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBULYXXIYFWYLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Aryl 2-Furoates

Alkyl 2-Furoates

- Methyl 2-Furoate and Ethyl 2-Furoate: Shorter alkyl chains reduce steric hindrance and lipophilicity, resulting in distinct odor profiles (e.g., ethyl 2-furoate exhibits intense “sweet” and “urinous” notes, whereas methyl derivatives lean toward “decayed” odors) .

Physicochemical Properties

- Odor Profile: Aryl furoates generally lack the volatile odor characteristics of alkyl furoates (e.g., ethyl 2-furoate’s “sweet” notes), making them more suitable for non-fragrance applications .

Data Tables

Table 1. Comparative Analysis of 2-Furoate Derivatives

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 4-isopropylphenyl 2-furoate, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification between 2-furoic acid derivatives and 4-isopropylphenol. For example, analogous compounds like 5.5'-isopropylidene-bis(ethyl 2-furoate) (DEBF) are synthesized via acid-catalyzed condensation (H₂SO₄) at 60°C for 8 hours, yielding 95% after extraction and recrystallization . For this compound, optimizing molar ratios, catalyst concentration, and reaction time can minimize side products. Purity is enhanced using techniques like column chromatography or recrystallization with non-polar solvents (e.g., hexane).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying ester linkage and aromatic substitution patterns. X-ray crystallography, as demonstrated in ruthenium complexes containing 4-isopropylphenyl ligands, provides definitive stereochemical data . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., using a C18 column and methanol-water mobile phase) ensures purity assessment, as outlined in pharmacopeial protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). Systematic validation using standardized buffers (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) and controlled storage (-20°C, inert atmosphere) is recommended . Comparative studies should replicate prior methods while documenting environmental factors (humidity, light exposure) to isolate degradation pathways.

Q. What strategies are effective for studying this compound’s reactivity in coordination chemistry or catalytic applications?

- Methodological Answer : Investigate its ligand behavior by synthesizing transition metal complexes (e.g., Ru(III)), as seen in analogues like Na[trans-RuCl₄(DMSO)(PyrDiaz)]. Key steps include ligand-to-metal molar ratio optimization and stability testing under redox conditions. Single-crystal X-ray diffraction and cyclic voltammetry are essential for elucidating electronic and geometric properties .

Q. How can read-across approaches be validated for filling toxicological data gaps of this compound?

- Methodological Answer : Use structurally similar compounds (e.g., phenylphenol derivatives) as read-across sources, supported by receptor interaction studies and adverse effect profiles. The Expert Panel for Fragrance Safety’s methodology for 4-(4-hydroxyphenyl)butan-2-one, which relies on RIFM safety assessments, provides a template for justifying extrapolations . Confirmatory data should include in vitro assays (e.g., Ames test) and computational toxicity modeling.

Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using ICH guidelines (e.g., Q1A). Test hydrolysis kinetics in buffered solutions (pH 1–13) at 40–60°C, with HPLC monitoring degradation products. For thermal stability, employ Differential Scanning Calorimetry (DSC) to identify decomposition thresholds .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

- Methodological Answer : Document all parameters explicitly: reagent grades, solvent purification methods, and equipment calibration data. Follow guidelines from academic resources (e.g., Sheffield University’s chemical reporting standards), which emphasize transparency in experimental adaptations and independent replication .

Q. What ethical frameworks apply to safety evaluations of this compound in academic research?

- Methodological Answer : Adhere to the RIFM safety evaluation criteria, including hazard identification, exposure assessment, and risk characterization . Ethical reporting requires disclosing conflicts of interest, validating toxicity data through peer review, and aligning with institutional animal/human subject protocols .

Data Sources and Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.